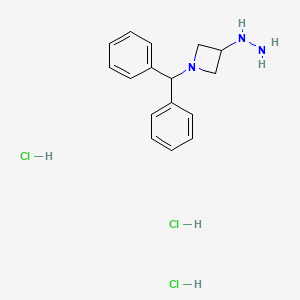
1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylmethyl group attached to a hydrazinylazetidine ring. The trihydrochloride form indicates the presence of three hydrochloride ions, which enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride typically involves the reaction of diphenylmethyl chloride with hydrazine hydrate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the trihydrochloride form.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors can further enhance the efficiency of the synthesis process by providing better heat and mass transfer .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding azetidine derivatives.
Reduction: Formation of reduced hydrazinylazetidine compounds.
Substitution: Formation of substituted azetidine derivatives.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The hydrazinyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
- 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride
- 1-(Diphenylmethyl)-3-azetidinol hydrochloride
Comparison: 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical reactivity compared to its hydroxy and azetidinol counterparts. This uniqueness makes it a valuable compound for specific applications where hydrazinyl functionality is required .
Propriétés
Formule moléculaire |
C16H22Cl3N3 |
|---|---|
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
(1-benzhydrylazetidin-3-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C16H19N3.3ClH/c17-18-15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;;/h1-10,15-16,18H,11-12,17H2;3*1H |
Clé InChI |
HPFHPHTZIPHKNL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


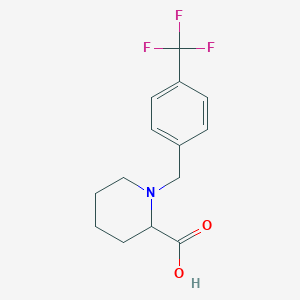

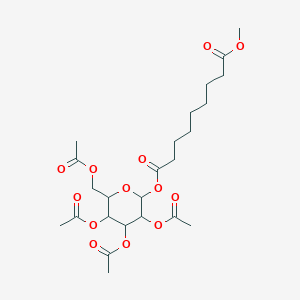
![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
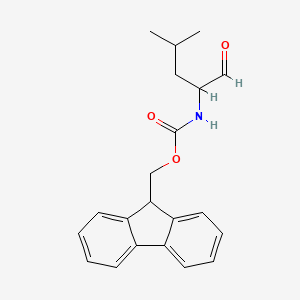
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)




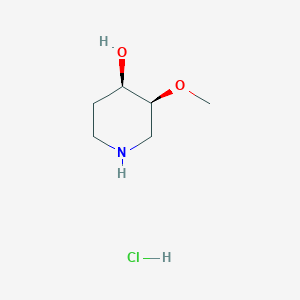
![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
